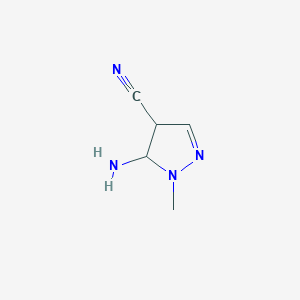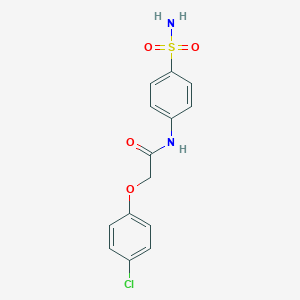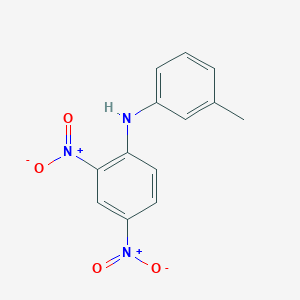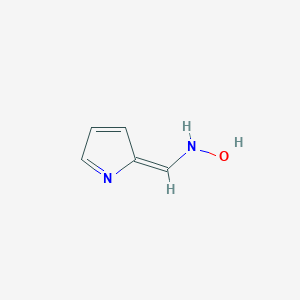
(1R,4R)-Ethyl-4-(Hydroxymethyl)cyclohexancarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate” such as melting point, boiling point, and density are not provided in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or specialized chemical property databases.Wissenschaftliche Forschungsanwendungen
Synthese von Imatinib-Analoga
(1R,4R)-Ethyl-4-(Hydroxymethyl)cyclohexancarboxylat: wird bei der Synthese von Imatinib-Analoga verwendet . Imatinib ist ein bekanntes Therapeutikum zur Behandlung von chronisch-myeloischer Leukämie und gastrointestinalen Stromatumoren. Die Verbindung dient als chirales Bauelement, das Stereochemie in die Analoga einbringen kann und sich potenziell auf die Wirksamkeit und Pharmakokinetik der synthetisierten Arzneimittel auswirkt.
Chirales Zwischenprodukt für Pharmazeutika
Die Verbindung wirkt als chirales Zwischenprodukt bei der Synthese verschiedener Pharmazeutika . Die Stereochemie ist entscheidend für die Produktion enantiomerenreiner Arzneimittel, die wichtig sind, um die gewünschten therapeutischen Wirkungen zu erzielen und gleichzeitig Nebenwirkungen zu minimieren.
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound aufgrund seiner chiralen Natur zur Synthese von Polymeren oder Copolymeren mit spezifischen optischen Eigenschaften verwendet werden . Diese Materialien können bei der Herstellung neuartiger optischer Geräte oder Sensoren eingesetzt werden.
Forschung zur organischen Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei der Herstellung komplexer Moleküle mit mehreren chiralen Zentren . Es kann verwendet werden, um Chiralität in organische Moleküle einzuführen oder bestehende chirale Zentren zu modifizieren, was für die Untersuchung von Stereochemie und Reaktionsmechanismen unerlässlich ist.
Entwicklung von Agrochemikalien
This compound: kann bei der Entwicklung von Agrochemikalien wie Pestiziden oder Herbiziden eingesetzt werden . Die Einführung von Chiralität in diese Verbindungen kann zu selektiveren und wirksameren Agrochemikalien führen, wodurch die Umweltbelastung reduziert und die Sicherheitsprofile verbessert werden.
Geschmacks- und Duftstoffchemie
In der Geschmacks- und Duftstoffindustrie ist bekannt, dass Chiralität die sensorischen Eigenschaften von Molekülen beeinflusst. Daher kann This compound bei der Synthese von chiralen Geschmacks- und Duftstoffen eingesetzt werden, die im Vergleich zu ihren racemischen Gegenstücken unterschiedliche Gerüche oder Geschmäcker haben können .
Wirkmechanismus
Target of Action
The primary targets of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that this compound is a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs .
Pharmacokinetics
The compound has a boiling point of 251℃ and a density of 1.058 . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Action Environment
The action, efficacy, and stability of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . The compound’s solubility in different solvents may also affect its action and efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate has several advantages and limitations for use in lab experiments. One advantage of using (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a relatively stable compound and can be used over a wide range of temperatures. However, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a relatively expensive compound and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the use of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. One potential direction is the development of new therapeutic applications for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, such as the treatment of cancer or inflammation. Additionally, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate could be used to study the effects of environmental pollutants on the human body. Furthermore, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate could be used to study the regulation of gene expression and the inhibition of enzymes. Finally, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate could be used to develop new synthetic methods for the synthesis of other compounds.
Synthesemethoden
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized from the cyclohexanecarboxylic acid ester 1,4-cyclohexanedicarboxylic acid, also known as CHDA. CHDA can be obtained from the reaction of cyclohexanecarboxylic acid, also known as CHA, and ethylene glycol in the presence of an acid catalyst. CHA can be obtained from the reaction of cyclohexene and carbon monoxide in the presence of a palladium catalyst. The reaction of CHDA and ethyl alcohol in the presence of an acid catalyst yields (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Safety and Hazards
The safety data sheet (SDS) for “(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate” can be found on websites like Echemi . The SDS contains information about hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Eigenschaften
IUPAC Name |
ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHGKXYFSVEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543505 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-52-0 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)




![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)


